molecular formula C22H26N4O3 B2571628 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea CAS No. 1797954-09-6

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea

Cat. No.: B2571628
CAS No.: 1797954-09-6
M. Wt: 394.475
InChI Key: PVTIVPJRXPIKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is used as a reactant in the preparation of 2-aminobenzoxazoles .


Synthesis Analysis

This compound is used in the preparation of 2-aminobenzoxazoles via cyclocondensation of aminophenols and amines using tetra-Me orthocarbonate or 1,1-dichlorodiphenoxymethane .


Molecular Structure Analysis

The molecular formula of “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is C12H14N2O2 .


Chemical Reactions Analysis

As mentioned earlier, “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is used as a reactant in the preparation of 2-aminobenzoxazoles .


Physical and Chemical Properties Analysis

The molecular weight of “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is 218.25. The predicted boiling point is 379.8±52.0 °C, and the predicted density is 1.292±0.06 g/cm3 .

Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

Research on flexible urea derivatives, such as those involving 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, has shown potential in the inhibition of acetylcholinesterase, a key enzyme involved in neurotransmitter breakdown. By optimizing the spacer length and introducing conformational flexibility, these compounds exhibit significant inhibitory activities. This flexibility allows for efficient interaction with enzyme hydrophobic binding sites, indicating potential applications in the treatment of neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).

Novel Cyclic Dipeptidyl Ureas as Potential Therapeutics

The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas. These compounds, derived through Ugi reactions followed by specific transformations, represent a novel category of pseudopeptidic triazines. Their unique structure, combining two different amino acids through a urea moiety, opens avenues for the development of innovative therapeutic agents (Sañudo et al., 2006).

Antimicrobial Activity of Triazole Derivatives

The synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities demonstrate the potential of these compounds in combating infections. Certain derivatives exhibit good to moderate activities against various microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2007).

Inhibitors of Trypanosoma brucei for Sleeping Sickness

Urea derivatives of thiazol-2-ethylamines have shown significant activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis (sleeping sickness). Despite their inability to cure infected mice, some compounds achieved temporary reductions in parasitemia. This highlights the potential of these derivatives as starting points for the development of treatments against this deadly disease (Patrick et al., 2016).

ROCK Inhibitors for Cancer Therapy

Pyridylthiazole-based ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which are involved in cancer progression and metastasis. The discovery of specific urea derivatives as ROCK inhibitors provides a promising approach for the development of new cancer therapies (Pireddu et al., 2012).

Properties

IUPAC Name

1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-2-28-18-9-7-17(8-10-18)24-21(27)23-15-16-11-13-26(14-12-16)22-25-19-5-3-4-6-20(19)29-22/h3-10,16H,2,11-15H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTIVPJRXPIKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.